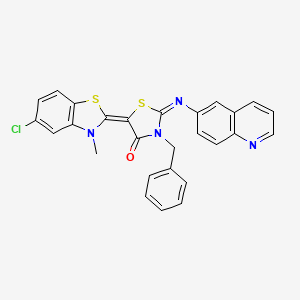
(2Z,5Z)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(quinolin-6-ylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-Benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and quinoline intermediates, followed by their condensation with appropriate reagents to form the final thiazolidinone structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
(2Z)-3-Benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thioethers or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
(2Z)-3-Benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2Z)-3-benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
2-Pyrrolidone: A simpler lactam with various industrial uses.
Carbonyl Compounds: Such as aldehydes, ketones, and carboxylic acids, which share some reactivity patterns.
Uniqueness
(2Z)-3-Benzyl-5-[(2Z)-5-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[(quinolin-6-yl)imino]-1,3-thiazolidin-4-one is unique due to its complex structure that combines multiple functional groups, making it versatile for various applications. Its specific reactivity and potential bioactivity set it apart from simpler compounds.
特性
分子式 |
C27H19ClN4OS2 |
|---|---|
分子量 |
515.1 g/mol |
IUPAC名 |
(5Z)-3-benzyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-quinolin-6-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H19ClN4OS2/c1-31-22-15-19(28)9-12-23(22)34-26(31)24-25(33)32(16-17-6-3-2-4-7-17)27(35-24)30-20-10-11-21-18(14-20)8-5-13-29-21/h2-15H,16H2,1H3/b26-24-,30-27? |
InChIキー |
BHQQKNQIDJHEGG-FMVFUUHJSA-N |
異性体SMILES |
CN\1C2=C(C=CC(=C2)Cl)S/C1=C\3/C(=O)N(C(=NC4=CC5=C(C=C4)N=CC=C5)S3)CC6=CC=CC=C6 |
正規SMILES |
CN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N(C(=NC4=CC5=C(C=C4)N=CC=C5)S3)CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-benzylidenehydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B15009273.png)
![3-Hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B15009285.png)
![2-(furan-2-yl)-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B15009286.png)
![(2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15009291.png)
![(2Z)-3-imino-2-[2-(3-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B15009292.png)
![[4-Chloro-6-(4-iodo-phenylamino)-[1,3,5]triazin-2-ylamino]-acetic acid ethyl ester](/img/structure/B15009298.png)



![5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15009319.png)

![2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine](/img/structure/B15009326.png)
![N-[(4Z)-4-[4-(diethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B15009342.png)
![3-[4-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15009344.png)
